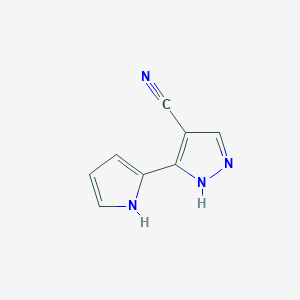

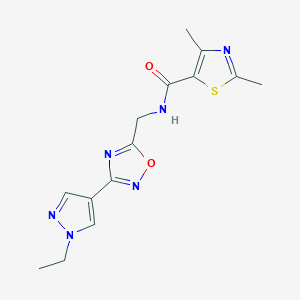

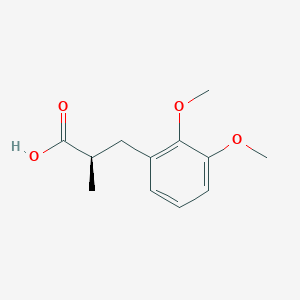

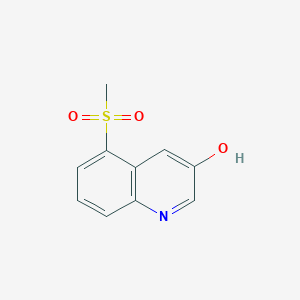

![molecular formula C15H18ClN5OS B3016113 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097923-09-4](/img/structure/B3016113.png)

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives is a significant area of research due to their potential medicinal applications. In the context of 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, similar compounds have been synthesized for their biological activities. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, showing significant antiproliferative effects on various cancer cell lines . Another related compound, 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, was synthesized by reacting 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole with 4-chlorobenzoyl isocyanate, exhibiting good fungicidal activity . These studies indicate that the synthesis of such urea derivatives is feasible and can lead to compounds with promising biological activities.

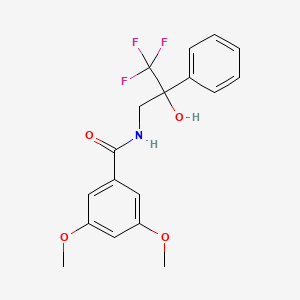

Molecular Structure Analysis

The molecular structure and conformation of urea derivatives are crucial for their biological activity. In a related study, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine were synthesized and their structures were analyzed using spectroscopic methods and molecular modeling, revealing preferred conformations and the presence of multiple conformations at the urea unit . Similarly, the crystal structure of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was determined by X-ray crystallography, and its molecular geometry was studied using density functional theory (DFT) . These analyses are essential for understanding the structure-activity relationships of such compounds.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by their molecular structure. The study of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one provided insights into the molecule's stability, hyperconjugative interactions, and charge delocalization through natural bond orbital analysis. Local reactivity descriptors were calculated to identify chemically reactive sites within the molecule . This type of analysis is important for predicting how such compounds might interact with biological targets or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and pharmacokinetic parameters, are critical for their development as therapeutic agents. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) were synthesized, and their structure-activity relationships were investigated. The pharmacokinetic parameters of these compounds were significantly improved over previous inhibitors, with one compound showing a 3300-fold increase in area under the curve (AUC) compared to its analogue . Understanding these properties is essential for optimizing the therapeutic potential of urea derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

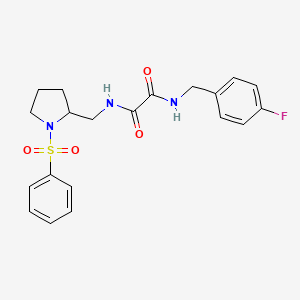

Synthetic Approaches : Research has developed methods for synthesizing derivatives of urea compounds, including those with thiadiazole moieties, under various conditions. For instance, novel synthesis techniques have been applied to produce urea derivatives featuring thiadiazolyl groups, utilizing microwave irradiation for efficient reaction processes and yield improvements (Kejian Li & Wenbin Chen, 2008; Song Xin-jian et al., 2006).

Structural Insights : Detailed structural and conformational studies on urea derivatives, including N-methylpiperazine containing phenyl and N-heterocyclic substituents, have been performed to understand their molecular frameworks. These studies involve spectroscopic analyses and crystal structure determinations, providing valuable information on the compounds' geometries and electronic structures (I. Iriepa & J. Bellanato, 2013).

Biological Activities

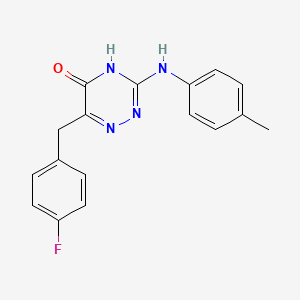

Antitumor and Antimicrobial Properties : Several studies have demonstrated the potential antitumor and antimicrobial activities of urea derivatives. For example, specific compounds have shown promising effects in inhibiting tumor metastasis in models such as the Lewis-lung-carcinoma model, indicating their utility in cancer research (Zou Xia, 2011). Furthermore, novel urea derivatives with thiadiazole moieties have been evaluated for their antimicrobial activities, offering insights into their potential as therapeutic agents (Abdelmotaal Abdelmajeid et al., 2017).

Inhibition of Photosynthetic and Respiratory Energy Conservation : Research has identified substituted thiadiazolyl-phenyl-ureas as inhibitors of energy conservation in both respiration and photosynthesis. These findings highlight the chemical's impact on biological processes and its potential application in studying energy conservation mechanisms (G. Hauska et al., 1975).

Nonlinear Optical Properties : Studies have also explored the nonlinear optical (NLO) properties of urea derivatives, assessing their potential in optoelectronic device fabrication. The electronic, optical, and NLO characteristics of specific chalcone derivatives have been assessed, revealing superior properties that could be utilized in the development of optoelectronic devices (M. Shkir et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5OS/c16-12-3-1-11(2-4-12)9-17-15(22)19-13-5-7-21(8-6-13)14-10-18-23-20-14/h1-4,10,13H,5-9H2,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNUDRVXZDKQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)